molecular formula C13H19N B014655 (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine CAS No. 119008-53-6

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine

Cat. No.: B014655
CAS No.: 119008-53-6
M. Wt: 189.3 g/mol
InChI Key: KKRNGUFZPFNIFS-VXGBXAGGSA-N
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Description

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and dimethyl groups. The stereochemistry of the compound, denoted by the (2R,5R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. For example, the reduction of (2R,5R)-2,5-dimethylpyrrolidine-1-carboxaldehyde with a chiral borane complex can yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,5R)-2,5-Dimethylpyrrolidine: Lacks the benzyl group, resulting in different chemical and biological properties.

    (2R,5R)-2,5-Dimethylphospholano benzene: Contains phospholano groups instead of the pyrrolidine ring.

Uniqueness

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl group, in particular, plays a crucial role in its interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R,5R)-1-benzyl-2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRNGUFZPFNIFS-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446394
Record name (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119008-53-6
Record name (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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